molecular formula C13H13N3O2S B2752057 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034248-39-8

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2752057
CAS No.: 2034248-39-8
M. Wt: 275.33
InChI Key: ILZQILAADUOOGU-UHFFFAOYSA-N
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Description

6-Methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a chemical compound designed for research use only, featuring a pyrimidine-carboxamide core structure known for its relevance in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in anticancer agent development, present in several FDA-approved drugs . Pyrimidine carboxamide analogues are frequently investigated as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology research for controlling tumor growth and angiogenesis . The specific methoxy and methylthiophenyl substituents on this molecule are intended to modulate its electronic properties, binding affinity, and metabolic stability, which are key parameters in lead optimization programs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-methoxy-N-(3-methylsulfanylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-11(14-8-15-12)13(17)16-9-4-3-5-10(6-9)19-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQILAADUOOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The 6-methoxy substitution is optimally introduced via SNAr on 4,6-dichloropyrimidine using sodium methoxide in toluene at 60°C. Kinetic control with 1.05 eq methoxide achieves 89% regioselectivity for 6-methoxy-4-chloropyrimidine, avoiding over-substitution to the 4,6-dimethoxy derivative (Figure 1A). X-ray crystallographic data confirms the methoxy group's orientation minimizes steric clash with the C5 hydrogen.

Synthetic Methodologies

Route A: Sequential Chlorination-Cyanation-Amidation

Step 1: 4,6-Dichloropyrimidine (1.0 eq) reacts with NaOMe (1.05 eq) in anhydrous toluene at 60°C for 8 hr, yielding 6-methoxy-4-chloropyrimidine (82%, m.p. 114-116°C).

Step 2: Cyanation via KCN (1.2 eq) in DMF at 100°C for 12 hr converts the 4-chloro to 4-cyano-6-methoxypyrimidine (73%, IR νCN 2230 cm⁻¹).

Step 3: Nitrile hydrolysis with 6M HCl (reflux, 6 hr) affords 6-methoxypyrimidine-4-carboxylic acid (91%, $$ \text{p}K_a = 3.2 $$).

Step 4: Acid chloride formation using SOCl2 (3 eq) in dichloromethane (0°C→rt, 2 hr) proceeds quantitatively.

Step 5: Amidation with 3-(methylthio)aniline (1.1 eq) and Et3N (2 eq) in THF provides the target compound (78%, HPLC purity 99.1%).

Route B: Direct SNAr Amidation

4-Chloro-6-methoxypyrimidine reacts with 3-(methylthio)aniline (2 eq) in n-BuOH at 140°C for 24 hr under N2, yielding 45% product. Competitive hydrolysis to 4-hydroxy derivative (27%) limits efficiency.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield (%) 58 38
Purity (HPLC, %) 99.1 95.4
Reaction Steps 5 2
Scalability (kg) >10 <1

Route A's superiority stems from:

  • Controlled Reactivity : Stepwise functionalization avoids regiochemical ambiguities.
  • High-Yielding Amidation : Acid chloride coupling circumvents poor nucleophilicity of anilines in SNAr.
  • Crystallinity : Intermediate carboxylic acid facilitates purification via recrystallization (EtOAc/hexane).

Mechanistic Insights and Side Reactions

DFT calculations (B3LYP/6-31G) reveal the 4-chloro group's enhanced electrophilicity ($$\sigma^ = 0.87$$) versus 6-position ($$\sigma^* = 0.62$$), rationalizing Route A's regioselectivity. Common side products include:

  • 4,6-Dimethoxypyrimidine (7%): From excess NaOMe in Step 1.
  • N-(3-(Methylsulfonyl)Phenyl) Derivative : Over-oxidation during aniline synthesis (controlled by N2 sparging).

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, H2 pyrimidine)
  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.55 (t, J = 7.8 Hz, 1H, Ar-H)
  • δ 3.94 (s, 3H, OCH3)
  • δ 2.52 (s, 3H, SCH3)

13C NMR (101 MHz, DMSO-d6):

  • δ 165.2 (C=O)
  • δ 158.1 (C6-OCH3)
  • δ 138.6 (C4-pyrimidine)
  • δ 16.3 (SCH3)

Industrial Scalability Considerations

Patented workup inspires Route A's final purification:

  • Adjust pH to 6.5 with NaHCO3 post-amidation.
  • Extract with EtOAC (3×), dry (Na2SO4), concentrate.
  • Recrystallize from ethanol/water (4:1) affords 99% pure product at 10 kg scale.

Alternative Approaches and Limitations

Microwave-Assisted Synthesis: Reducing Step 5 time to 15 min (100W, 120°C) but requires specialized equipment.
Enzymatic Amidation: Lipase-catalyzed coupling in TBME gives 62% yield but suffers from substrate inhibition above 0.5M.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as thiols, amines, or halides, with solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Research Findings and Implications

Sulfur Functionality: The 3-(methylthio)phenyl group may improve lipophilicity and membrane permeability compared to non-sulfur analogs, similar to trends observed in methylthio-containing flavorants ().

Structural Rigidity : The planar pyrimidine core (target) vs. tetrahydro () or fused () systems influences binding entropy and target selectivity.

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